2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile
CAS No.: 544678-63-9
Cat. No.: VC8278742
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile - 544678-63-9](/images/structure/VC8278742.png)
Specification
CAS No. | 544678-63-9 |
---|---|
Molecular Formula | C8H10N4 |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 2-(2-aminoethylamino)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H10N4/c9-3-5-12-8-7(6-10)2-1-4-11-8/h1-2,4H,3,5,9H2,(H,11,12) |
Standard InChI Key | QTOHKXFRIXKYFU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)NCCN)C#N |
Canonical SMILES | C1=CC(=C(N=C1)NCCN)C#N |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine core with two key substituents: a carbonitrile (-CN) group at position 3 and a (2-aminoethyl)amino (-NH-CH2-CH2-NH2) group at position 2. The pyridine ring provides aromatic stability, while the electron-withdrawing nitrile and electron-donating amine groups create a polarized electronic environment. This duality facilitates participation in reactions such as nucleophilic substitutions, cycloadditions, and coordination with metal ions .
Isomerism and Related Compounds
A structural isomer, 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile (CAS 202460-48-8), differs in the placement of the (2-aminoethyl)amino group at position 6 instead of position 2 . While both isomers share the molecular formula , their distinct substitution patterns lead to differences in reactivity and applications. For instance, steric hindrance in the 2-isomer may influence its binding affinity in drug design compared to the 6-isomer.
Synthesis and Physicochemical Properties
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular weight | 162.19 g/mol | |
LogP (partition coefficient) | -0.12 | |
Polar surface area | 75 Ų | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 4 |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s amine and nitrile groups make it a precursor for synthesizing kinase inhibitors and GSK-3β antagonists. For example, it is structurally related to Laduviglusib (CHIR-99021), a clinical-stage molecule targeting neurodegenerative diseases . The nitrile group can undergo hydrolysis to carboxylic acids or serve as a bioisostere for carbonyl groups in drug design .
Coordination Chemistry
The primary and secondary amines enable chelation of transition metals, potentially forming complexes with catalytic or magnetic properties. Such complexes could be explored for applications in homogeneous catalysis or molecular electronics .
Supplier | Lead Time | Quantity | Price (USD) |
---|---|---|---|
Enamine US | 2 days | 100 mg | 140 |
SIA Enamine | 3 days | 1 g | 402 |
A2B Chem | 12 days | 5 g | 3,382 |
Data sourced from Chemspace and SRD Pharma indicate bulk pricing discounts, with 10 g quantities costing up to $3,184 .
Future Research Directions
Toxicity Profiling
Urgent studies are needed to evaluate acute and chronic toxicity, including ecotoxicological impacts. Computational models like QSAR (Quantitative Structure-Activity Relationship) could predict hazards pending experimental validation.
Synthetic Methodology Development
Optimizing catalytic systems for regioselective synthesis could improve access to the 2-isomer over the 6-isomer, enhancing purity for pharmaceutical applications .
Exploration in Materials Science
The compound’s potential in designing conductive polymers or metal-organic frameworks (MOFs) warrants investigation, leveraging its dual functional groups for crosslinking or doping .
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